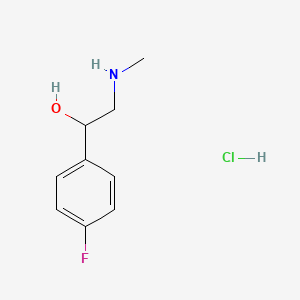
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
説明
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
The study of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride and related compounds plays a significant role in the development of synthetic methodologies. For instance, the activation of 1-phenyl-2-propyn-1-ol and its fluorinated derivatives by [Cp*RuCl(dippe)] leads to a series of allenylidene and alkenylcarbyne complexes. These complexes are capable of inducing aromatic electrophilic substitution, demonstrating their utility in synthetic organic chemistry (Bustelo et al., 2007).
Chemical Precursors and Decomposition Studies
The compound has been identified as a chemical precursor in the synthesis of novel substances, such as 2-fluorodeschloroketamine. Detailed analyses, including GC-MS and GC-Q/TOF-MS, have elucidated the fragmentation pathways and decomposition mechanisms of these precursors, highlighting their significance in both synthetic routes and understanding their stability under various conditions (Luo et al., 2022).
Pharmaceutical Synthesis
The compound and its derivatives have been pivotal in the pharmaceutical industry, particularly in the synthesis of fluoxetine hydrochloride and other therapeutic agents. A notable example is the four-step synthesis of fluoxetine hydrochloride from acetophenone, demonstrating the compound's role in the development of antidepressants (Zhou Xue-qin, 2008).
Antipathogenic Research
Derivatives of this compound have shown promise in antimicrobial studies. For instance, the synthesis and testing of thiourea derivatives for their interaction with bacterial cells highlight the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Material Science Applications
Research into the synthesis and properties of fluoroalkylated compounds, including derivatives of this compound, has expanded into material science. These studies aim to develop materials with enhanced properties, such as improved solubility and stability, for various industrial applications (Sawada et al., 2000).
特性
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOCBIBUULBZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


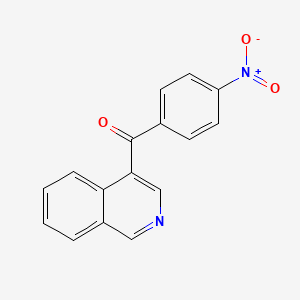

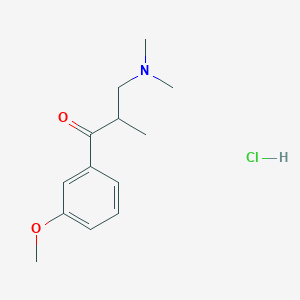
![4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1463416.png)
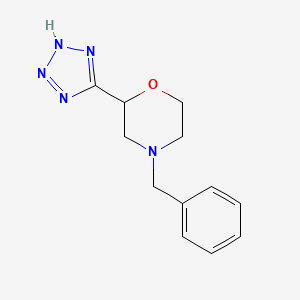
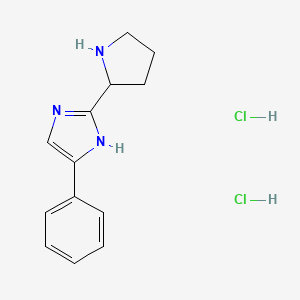
![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463422.png)

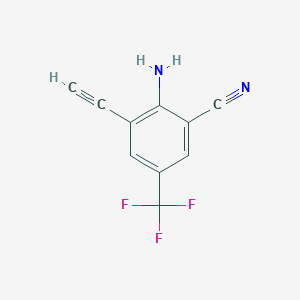
![8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B1463426.png)
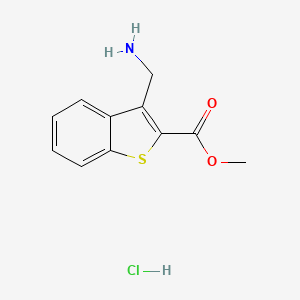
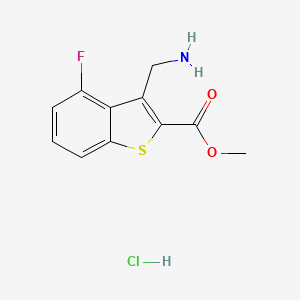
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)

